N,N'-bis(2,6-dimethylphenyl)oxamide

Description

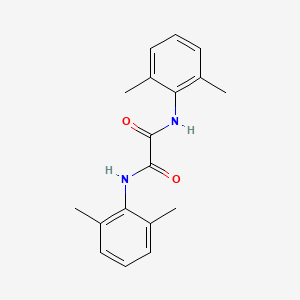

N,N'-bis(2,6-dimethylphenyl)oxamide (CAS: 91325-47-2) is an oxamide derivative characterized by two 2,6-dimethylphenyl groups attached to the nitrogen atoms of the oxamide backbone. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.36 g/mol and an exact mass of 296.15200 g/mol .

Properties

CAS No. |

91325-47-2 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N'-bis(2,6-dimethylphenyl)oxamide |

InChI |

InChI=1S/C18H20N2O2/c1-11-7-5-8-12(2)15(11)19-17(21)18(22)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,19,21)(H,20,22) |

InChI Key |

FFXRRIHTEGUDCH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=C(C=CC=C2C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N,N′-bis(2,6-dimethylphenyl)carbodiimide (CAS not provided)

- Structure : Replaces the oxamide group with a carbodiimide (N=C=N) moiety.

- Reactivity: In cyclization reactions with alkynes, this carbodiimide yielded iminopyridine 4f in only 10% yield, contrasting with more efficient reactions observed for bulkier carbodiimides .

- Key Difference : The carbodiimide’s reduced steric bulk compared to oxamide derivatives may lead to side reactions, highlighting the oxamide’s stability under similar conditions.

Amidinate Complexes (e.g., [1,3-bis(2,6-diisopropylphenyl)imidazolium-2-amidinate])

- Structure : Features amidinate ligands with varying aryl substituents (e.g., 2,6-diisopropylphenyl, 2,4,6-trimethylphenyl).

- Physical Properties : Melting points range from 173–228°C , influenced by substituent bulkiness. For example:

- Comparison : The oxamide derivative’s lack of charged groups or metal coordination sites limits its direct use in catalysis compared to amidinate-metal complexes.

(E)-N,N'-Bis(2,6-dimethylphenyl)-N,N'-bis(trichlorosilyl)ethylene-1,2-diamine

- Structure : Shares 2,6-dimethylphenyl groups but incorporates trichlorosilyl and ethylene-diamine moieties.

- Geometry : Crystal structure analysis reveals a 89.9° dihedral angle between aromatic rings and the Si–N–C–C–N–Si plane, with short Cl⋯Cl contacts (3.3119 Å ) influencing packing .

Metal Coordination Compounds

Bis[1-(2,6-dimethylanilino)propane-1,2-dione dioximato]nickel(II)

- Structure : Nickel complex with glyoximate ligands bearing 2,6-dimethylphenyl groups.

- Bonding : Ni–N bond distances (1.86–1.88 Å ) align with related complexes, suggesting the 2,6-dimethylphenyl group stabilizes metal coordination without significant steric distortion .

- Comparison : The oxamide lacks inherent metal-binding sites unless deprotonated, limiting its direct use in coordination chemistry compared to pre-organized ligands like glyoximates.

Other Oxamide Derivatives

N,N′-Diacetyl-1,4-phenylenediamine (CAS: 140-50-1)

- Structure : Oxamide derivative with acetyl groups and a phenylenediamine backbone.

- Properties : Lower molecular weight (192.22 g/mol ) and higher hydrophilicity (PSA: 58.20 Ų ) compared to the dimethylphenyl-substituted oxamide .

- Application : Used in laboratory research, but its lack of aromatic bulk limits utility in hydrophobic environments.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Steric Effects : Bulky 2,6-dimethylphenyl groups enhance stability but may hinder reactivity in cyclization or catalytic processes (e.g., low yields in carbodiimide reactions) .

- Synthetic Challenges : Oxamide derivatives with electron-withdrawing or bulky groups (e.g., 2,6-dimethylphenyl) are prone to elimination rather than cyclization under standard conditions, as seen in failed bioxazoline synthesis attempts .

Preparation Methods

Step 1: Oxidative Carbonylation to Oxamide Derivative

A bimetallic catalyst (e.g., Pd-Cu on activated carbon) facilitates the reaction:

$$

2 \, \text{C}8\text{H}{11}\text{N} + 2 \, \text{CO} + \text{O}2 \xrightarrow{\text{Pd-Cu/AC}} \text{N,N'-bis(2,6-dimethylphenyl)oxalamide} + 2 \, \text{H}2\text{O}

$$

Optimal conditions include 160°C, 0.5 MPa pressure, and a 15-hour reaction time.

Step 2: Ammonolysis to Oxamide

The intermediate undergoes ammonolysis with NH₃ or urea. For example, oxalomorpholine reacts with urea at 70°C to yield oxamide. Adapting this to 2,6-dimethylaniline derivatives could achieve yields >80% under similar conditions.

| Step | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Pd-Cu/activated carbon | 160°C, 0.5 MPa, 15h | N/A | |

| 2 | Urea, THF | 70°C, 1h | 80.3%* |

*Reported for oxalomorpholine ammonolysis.

Microwave-Assisted Solvent-Free Synthesis

Recent advances utilize microwave irradiation to accelerate reactions. Donohoe et al. (2006) achieved an 81% yield by heating oxalic acid diethyl ester with 2,6-dimethylaniline at 150°C under microwave conditions. The absence of solvent reduces purification steps and improves atom economy:

$$

\text{EtOOCCOOEt} + 2 \, \text{C}8\text{H}{11}\text{N} \xrightarrow{\Delta, \text{MW}} \text{this compound} + 2 \, \text{EtOH}

$$

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave irradiation | 150°C, solvent-free | 81% |

Palladium-Catalyzed C–N Coupling

Takeda et al. (2014) developed a high-yielding palladium-catalyzed method using oxalamide and 2-bromo-1,3-dimethylbenzene. The reaction employs Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C:

$$

\text{Oxalamide} + 2 \, \text{C}8\text{H}9\text{Br} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound} + 2 \, \text{HBr}

$$

This method achieved a 98% yield, highlighting the efficacy of palladium catalysis in constructing C–N bonds.

| Catalyst System | Ligand | Base | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | 98% |

Comparative Analysis of Methods

Efficiency and Scalability

- Oxalyl chloride method : Simple but low yield (71%) due to side reactions.

- Oxidative carbonylation : Scalable for industrial use but requires high-pressure equipment.

- Microwave synthesis : Rapid and solvent-free but limited to small batches.

- Palladium catalysis : High yield (98%) but costly catalysts.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N,N'-bis(2,6-dimethylphenyl)oxamide, and what are their key experimental parameters?

this compound is synthesized via cyclization reactions between carbodiimides and alkynes, catalyzed by transition metals. For example, zinc amidinate catalysts enable the reaction of N,N′-bis(2,6-dimethylphenyl)carbodiimide with alkynes, yielding iminopyridine derivatives. However, steric hindrance from the 2,6-dimethylphenyl groups often leads to low yields (e.g., 10% for iminopyridine 4f) . Palladium-catalyzed coupling reactions in tetrahydrofuran (THF) at 20°C, using trifluoroacetate and toluene-4-sulfonic acid, also provide synthetic pathways .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with Bruker APEX2 CCD detectors and SHELX software (SHELXL/SHELXS) is used to resolve molecular geometry, hydrogen bonding, and crystal packing. For example, studies reveal planar molecular structures with N–H···O hydrogen bonds and Cl···Cl intermolecular contacts (3.3119 Å) .

- NMR/IR spectroscopy : Proton and carbon NMR confirm substituent environments, while IR identifies carbonyl and amide vibrations. These techniques are essential for verifying synthetic products and monitoring reaction progress .

Q. What are the defining structural features of this compound?

The molecule adopts a nearly planar conformation (average deviation: 0.028 Å) with weak intramolecular N–H···O hydrogen bonds. The 2,6-dimethylphenyl groups create steric bulk, influencing crystal packing via van der Waals interactions and short Cl···Cl contacts. Orthorhombic crystal systems (e.g., Pna2₁) are common, with unit cell parameters such as a = 16.360 Å, b = 18.137 Å, and c = 11.421 Å .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylphenyl substituents influence reaction outcomes in catalytic systems?

The bulky 2,6-dimethylphenyl groups hinder substrate accessibility in catalytic cycles, leading to low yields in cyclization reactions (e.g., 10% yield for iminopyridine 4f). Computational studies using density-functional theory (DFT) can model steric effects and predict reaction pathways. Contrastingly, the same substituents stabilize metal complexes (e.g., zwitterion-supported Mg/Zn complexes) by preventing aggregation .

Q. What role does this compound play in studying diffusion mechanisms in heterogeneous catalysis?

As a fluorescent perylene diimide derivative, it acts as a probe for single-molecule tracking in fluid catalytic cracking (FCC) catalysts. Fluorescence microscopy reveals three distinct diffusion pathways within zeolite pores, providing insights into reactant accessibility and pore architecture .

Q. How do crystallographic refinement challenges arise from the compound’s bulky substituents, and how are they addressed?

High steric bulk complicates electron density mapping during SCXRD refinement. Using SHELXL with constraints for H-atom positions and anisotropic displacement parameters improves accuracy. For example, refinement of Cl···Cl contacts (3.3119 Å) achieved R[F² > 2σ(F²)] = 0.059 and wR(F²) = 0.202 .

Q. What electronic properties make this compound suitable for optoelectronic applications?

The extended π-conjugation in its perylene diimide form enables strong absorption/emission in the visible spectrum. Time-resolved fluorescence studies quantify exciton diffusion lengths, critical for designing organic photovoltaics and LEDs .

Data Contradiction Analysis

- Low catalytic yields vs. stabilization of metal complexes : While steric hindrance reduces catalytic efficiency in cyclization reactions , the same substituents enhance stability in zwitterion-supported metal complexes by preventing ligand dissociation . Researchers must balance steric effects with electronic tuning for target applications.

- Fluorescence quenching in aggregated vs. dispersed states : Aggregation-caused quenching (ACQ) limits fluorescence efficiency in bulk, but single-molecule tracking in FCC catalysts requires controlled aggregation to map diffusion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.